D-Glutamic Acid-d5: A Technical Guide for Researchers
D-Glutamic Acid-d5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glutamic Acid-d5 is a deuterated form of D-glutamic acid, a non-proteinogenic amino acid that plays a crucial role in various biological processes, most notably as a fundamental component of the peptidoglycan cell wall in bacteria. Its stable isotope-labeled nature makes it an invaluable tool in metabolic research, clinical diagnostics, and drug development, primarily serving as an internal standard for the accurate quantification of its unlabeled counterpart, D-glutamic acid, in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of D-Glutamic Acid-d5, with a focus on its use in quantitative analytical methodologies.
Chemical Properties and Structure
D-Glutamic Acid-d5 is structurally identical to D-glutamic acid, with the exception of five hydrogen atoms being replaced by deuterium atoms at the 2, 3, and 4 positions. This isotopic substitution results in a mass shift of +5 Da, which allows for its clear differentiation from the endogenous D-glutamic acid in mass spectrometry-based analyses.
Table 1: Chemical and Physical Properties of D-Glutamic Acid-d5
| Property | Value | References |
| Chemical Name | (2R)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | [1] |
| Synonyms | D-Glutamic-2,3,3,4,4-d5 acid, Glutamic Acid-d5 | [1][2] |
| Molecular Formula | C₅H₄D₅NO₄ | [2] |
| Molecular Weight | 152.16 g/mol | [1][3] |
| Exact Mass | 152.08454150 Da | [1] |
| CAS Number | 14341-88-9 | [2] |
| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d₁-d₅) | [2][3] |
| Physical Form | Solid, white to off-white powder | [4][5] |
| Melting Point | 188.5-190 °C | [5] |
| Solubility | Slightly soluble in water | [2] |
| InChI | InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1D2,2D2,3D | [1][2] |
| InChIKey | WHUUTDBJXJRKMK-XSDLJHQPSA-N | [2] |
| SMILES | [2H]--INVALID-LINK--(C([2H])([2H])C([2H])([2H])N)C(O)=O | [2] |
Applications in Research and Drug Development
The primary application of D-Glutamic Acid-d5 is as an internal standard for the precise and accurate quantification of D-glutamic acid in various biological samples using isotope dilution mass spectrometry (IDMS) with either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis as it effectively corrects for sample loss during preparation and variations in instrument response.[6]
D-glutamic acid is a key component of bacterial cell walls, and its quantification is crucial in studies related to bacterial metabolism, antibiotic development, and the diagnosis of bacterial infections.[3] Furthermore, D-amino acids are increasingly being recognized for their roles in neurotransmission and other physiological processes, making the ability to accurately measure their concentrations essential.
Experimental Protocols
The following sections outline generalized experimental workflows for the quantitative analysis of D-glutamic acid using D-Glutamic Acid-d5 as an internal standard. Researchers should optimize these protocols for their specific matrix and instrumentation.
Sample Preparation
The goal of sample preparation is to extract the amino acids from the biological matrix and remove interfering substances.
For Bacterial Cell Cultures:
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Cell Lysis: Bacterial cells can be lysed using methods such as sonication or bead beating in an appropriate buffer.
-
Protein Precipitation: To remove proteins, a cold solvent like methanol or acetonitrile is added to the cell lysate. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the amino acids is collected.
For Plasma/Serum:
-
Protein Precipitation: A common method is to add a threefold volume of cold methanol or acetonitrile to the plasma sample. After vortexing and centrifugation, the supernatant is collected.
Derivatization for GC-MS Analysis
Amino acids are polar and non-volatile, requiring derivatization to increase their volatility for GC-MS analysis. A two-step derivatization is common:
-
Esterification: The carboxylic acid groups are esterified, for example, by heating the sample with 2 M HCl in methanol at 80°C for 60 minutes.
-
Acylation: The amino and other active groups are acylated using a reagent like pentafluoropropionic anhydride (PFPA) in ethyl acetate at 65°C for 30 minutes.
LC-MS/MS Analysis
For LC-MS/MS, derivatization may not always be necessary, though it can improve chromatographic separation and sensitivity.
-
Chromatography: Reversed-phase chromatography is often employed. The mobile phases typically consist of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve peak shape.
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Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both D-glutamic acid and D-Glutamic Acid-d5 are monitored.
Table 2: Example MRM Transitions for LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| D-Glutamic Acid | 148.1 | 84.1, 130.1 |
| D-Glutamic Acid-d5 | 153.1 | 89.1, 135.1 |
Note: These are example transitions and should be optimized for the specific instrument and conditions.
Signaling Pathways and Logical Relationships
D-Glutamic Acid itself is a key building block in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. The deuterated form, D-Glutamic Acid-d5, can be used as a tracer to study the dynamics of this pathway.
Bacterial Peptidoglycan Biosynthesis Pathway
The synthesis of peptidoglycan is a complex process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. D-glutamic acid is incorporated into the pentapeptide side chain of the peptidoglycan monomer.
Caption: Simplified pathway of bacterial peptidoglycan biosynthesis highlighting the incorporation of D-Glutamic Acid.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of D-glutamic acid using D-Glutamic Acid-d5.
Caption: General experimental workflow for the quantification of D-glutamic acid using D-Glutamic Acid-d5.
Logical Relationship of Chemical Properties
The chemical properties of D-Glutamic Acid-d5 are interconnected and determine its suitability for various applications.
Caption: Logical relationship of the chemical properties of D-Glutamic Acid-d5 and their implications.
Conclusion
D-Glutamic Acid-d5 is an essential tool for researchers in various scientific disciplines. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable the accurate and precise quantification of D-glutamic acid in complex biological systems. The methodologies outlined in this guide provide a foundation for developing robust analytical methods to further investigate the roles of D-glutamic acid in bacterial physiology, metabolism, and disease.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. Frontiers | UHPLC-QQQ-MS/MS method for the simultaneous quantification of 18 amino acids in various meats [frontiersin.org]
- 4. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
